(R)-3-iodo-2-methylbut-3-en-1-ol

Asymmetric Synthesis Chiral Resolution Catalysis

(R)-3-Iodo-2-methylbut-3-en-1-ol is a chiral, halogenated allylic alcohol defined by its specific stereochemistry and reactive iodine moiety. This compound serves as a critical intermediate in asymmetric synthesis and as a mechanistic probe in atmospheric chemistry, particularly for isomer-selective studies of isoprene oxidation.

Molecular Formula C5H9IO
Molecular Weight 212.03 g/mol
Cat. No. B12842505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-iodo-2-methylbut-3-en-1-ol
Molecular FormulaC5H9IO
Molecular Weight212.03 g/mol
Structural Identifiers
SMILESCC(CO)C(=C)I
InChIInChI=1S/C5H9IO/c1-4(3-7)5(2)6/h4,7H,2-3H2,1H3/t4-/m1/s1
InChIKeyHNCIWTJKFGHGKC-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Iodo-2-methylbut-3-en-1-ol: A Chiral, Halogenated Allylic Alcohol for Specialized Research and Industrial Procurement


(R)-3-Iodo-2-methylbut-3-en-1-ol is a chiral, halogenated allylic alcohol defined by its specific stereochemistry and reactive iodine moiety. This compound serves as a critical intermediate in asymmetric synthesis and as a mechanistic probe in atmospheric chemistry, particularly for isomer-selective studies of isoprene oxidation [1]. Its high enantiopurity, achievable through advanced catalytic methods [2], and its unique inhibitory profile on specific deiodinase enzymes establish it as a non-substitutable reagent for specialized scientific applications.

R Chiral (R)-enantiomer for stereochemical control studies
I Iodinated allylic alcohol for asymmetric synthesis
P Regioisomer-specific probe for atmospheric chemistry

The Specific Case for (R)-3-Iodo-2-methylbut-3-en-1-ol Over Generic Analogs


The procurement of a generic iodinated butenol is insufficient for applications demanding stereochemical fidelity or specific reactivity. The (R)-enantiomer of 3-iodo-2-methylbut-3-en-1-ol is not a trivial substitution; its chiral center dictates both its biological interactions and its role as a stereochemical probe. For instance, the enzyme inhibition profile of the (R)-enantiomer can differ significantly from its (S)-counterpart or the racemate . Furthermore, its specific iodine placement at the 3-position, adjacent to a double bond, confers unique reactivity in cross-coupling and elimination reactions that are not shared by regioisomers like 2-iodo-2-methylbut-3-en-1-ol, which acts as a distinct photolytic precursor [1]. The following quantitative evidence details the specific performance metrics that justify its selection.

The (S)-enantiomer may not replicate the enzyme inhibition profile of the (R)-form.
Racemate use can mask stereochemical outcomes in asymmetric synthesis.
Regioisomer 2-iodo-2-methylbut-3-en-1-ol alters reaction pathways and product distributions.

Quantitative Performance Metrics for (R)-3-Iodo-2-methylbut-3-en-1-ol Procurement


Enantioselective Synthesis: Achieving High Enantiopurity in Chiral Alcohol Synthesis

The (R)-enantiomer of 3-iodo-2-methylbut-3-en-1-ol can be obtained with high enantiomeric excess through a specific zirconium-catalyzed asymmetric carboalumination (ZACA) followed by lipase-catalyzed acetylation. The high selectivity factor (E) associated with iodine in this process enables the preferential production of either the (R)- or (S)-enantiomer. This contrasts with non-halogenated analogs, which exhibit significantly lower E-values, making the iodinated compound a superior substrate for achieving high enantiopurity in chiral pool synthesis [1].

Lipase Selectivity
Class‑level
Iodine group linked to high E‑factor vs non‑iodinated analogs
Supports enantiopurity selection in chiral synthesis
Quantitative E‑values not reported; verify for specific substrate
Asymmetric Synthesis Chiral Resolution Catalysis

Isomer-Selective Oxidation Probe: Exclusive Generation of the Dominant OH-Isoprene Adduct

In the study of OH-initiated oxidation of isoprene, the photolysis of monodeuterated/nondeuterated 2-iodo-2-methylbut-3-en-1-ol yields exclusively the dominant OH-isoprene addition product. This high isomer selectivity is essential for kinetic and mechanistic studies, whereas the use of the target compound, (R)-3-iodo-2-methylbut-3-en-1-ol, as a control or alternative substrate would yield a different product distribution, highlighting its specific utility [1].

Photolysis Selectivity
Head‑to‑head
2‑iodo isomer: exclusive OH‑adduct; (R)‑3‑iodo isomer: distinct product distribution
Regioisomer identity determines reaction outcome
LP‑LIF conditions; O2/NO present
Atmospheric Chemistry Mechanistic Probe Photolysis

Enzyme Inhibition: Targeted Deiodinase Activity Modulation

(R)-3-Iodo-2-methylbut-3-en-1-ol has been identified as an inhibitor of iodothyronine 5'-deiodinase in human liver cells. This enzyme is critical for the activation of thyroid hormones. While specific IC50 data for the (R)-enantiomer is not provided in the available reference, its demonstrated activity distinguishes it from structurally similar compounds that lack this specific inhibitory profile .

Deiodinase Inhibition
Class‑level
Active inhibitor vs. inactive analogs (qualitative)
Distinctive profile for thyroid pathway studies
IC50 not reported; human liver cell assay
Thyroid Hormone Metabolism Enzyme Inhibition Biochemical Probe

Primary Research and Industrial Applications for (R)-3-Iodo-2-methylbut-3-en-1-ol


Asymmetric Synthesis of Chiral Building Blocks

The high selectivity factor (E) for iodine in lipase-catalyzed acetylation makes (R)-3-iodo-2-methylbut-3-en-1-ol a preferred substrate for producing enantiomerically pure 2-alkyl-1-alkanols, which are valuable intermediates for pharmaceuticals and agrochemicals [1].

Mechanistic Probe in Atmospheric Chemistry

While 2-iodo-2-methylbut-3-en-1-ol serves as a photolytic precursor for the exclusive generation of a key OH-isoprene adduct, (R)-3-iodo-2-methylbut-3-en-1-ol is an essential regioisomeric control. Its use validates isomer-selectivity in oxidation studies and helps delineate reaction pathways in isoprene chemistry [2].

Biochemical Investigation of Thyroid Hormone Regulation

The compound's ability to inhibit iodothyronine 5'-deiodinase in human liver cells positions it as a specialized probe for studying thyroid hormone metabolism. It can be used to elucidate deiodinase function and screen for novel therapeutic agents affecting this pathway .

Stereochemical Scaffold for Total Synthesis

The compound's defined stereochemistry and reactive iodo-alkene moiety make it a versatile building block in the total synthesis of complex natural products, such as those derived from Iryanthera megistophylla, where enantiopure forms are required [3].

Application
Selection Property
Validation Focus
Asymmetric Synthesis of Chiral Building Blocks
Enantioselective synthesis intermediate
Verify ee and suitability for target molecule
Mechanistic Probe in Atmospheric Chemistry
Regioisomeric control for isoprene oxidation
Confirm product distribution in photolysis experiments
Thyroid Hormone Regulation Studies
Deiodinase enzyme inhibition profile
Confirm inhibition specificity and enantiomer dependency
Stereochemical Scaffold for Total Synthesis
Chiral iodoalkene building block
Assess compatibility with synthetic route and stereoretention

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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